2'-Methyl-2,4-diamino-5-methylazobenzene
Overview
Description
4-Methyl-6-((2-methylphenyl)azo)-1,3-benzenediamine is an azo dye derivative, characterized by the presence of an azo group (-N=N-) linking two aromatic rings. Azo dyes are among the most significant classes of chromophores, widely used in various scientific, industrial, and pharmaceutical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-6-((2-methylphenyl)azo)-1,3-benzenediamine typically involves the diazotization of 2-methyl aniline followed by coupling with 4-methyl-1,3-benzenediamine. The reaction conditions often include maintaining a low temperature (0-5°C) during diazotization and a slightly alkaline medium during the coupling reaction .
Industrial Production Methods
Industrial production methods for azo dyes, including 4-Methyl-6-((2-methylphenyl)azo)-1,3-benzenediamine, often involve large-scale batch or continuous processes. These methods ensure high yield and purity of the final product, utilizing automated systems for precise control of reaction parameters .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-6-((2-methylphenyl)azo)-1,3-benzenediamine undergoes various chemical reactions, including:
Oxidation: The azo group can be oxidized to form azoxy compounds.
Reduction: The azo group can be reduced to form corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic medium are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like halogens and nitrating agents under controlled conditions.
Major Products Formed
Oxidation: Formation of azoxy compounds.
Reduction: Formation of corresponding amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
4-Methyl-6-((2-methylphenyl)azo)-1,3-benzenediamine has diverse applications in scientific research:
Chemistry: Used as a chromophore in various chemical reactions and studies.
Biology: Employed in staining techniques for biological specimens.
Medicine: Investigated for potential pharmacological activities, including anti-cancer and anti-bacterial properties.
Industry: Utilized in the production of dyes for textiles, inks, and plastics.
Mechanism of Action
The mechanism of action of 4-Methyl-6-((2-methylphenyl)azo)-1,3-benzenediamine involves its interaction with biological molecules through the azo group. The compound can undergo reduction to form amines, which may interact with cellular components, leading to various biological effects. The molecular targets and pathways involved include DNA binding and inhibition of specific enzymes .
Comparison with Similar Compounds
Similar Compounds
4-Methyl-1,3-benzenediamine: Lacks the azo group, resulting in different chemical properties.
2-Methyl-4-((2-methylphenyl)azo)-1,3-benzenediamine: Similar structure but different substitution pattern on the aromatic rings.
Uniqueness
4-Methyl-6-((2-methylphenyl)azo)-1,3-benzenediamine is unique due to its specific substitution pattern and the presence of the azo group, which imparts distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
4-methyl-6-[(2-methylphenyl)diazenyl]benzene-1,3-diamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4/c1-9-5-3-4-6-13(9)17-18-14-7-10(2)11(15)8-12(14)16/h3-8H,15-16H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFAUQAQLVVJIAC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N=NC2=C(C=C(C(=C2)C)N)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30868812 | |
Record name | 2'-Methyl-2,4-diamino-5-methylazobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30868812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.30 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7467-29-0 | |
Record name | 4-Methyl-6-[2-(2-methylphenyl)diazenyl]-1,3-benzenediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7467-29-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Benzenediamine, 4-methyl-6-((2-methylphenyl)azo)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007467290 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Toluene-2, 5-(o-tolylazo)- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400939 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 2'-Methyl-2,4-diamino-5-methylazobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30868812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(o-tolylazo)toluene-2,4-diamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.420 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-methyl-6-[2-(2-methylphenyl)diazen-1-yl]benzene-1,3-diamine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K9587M5WZZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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